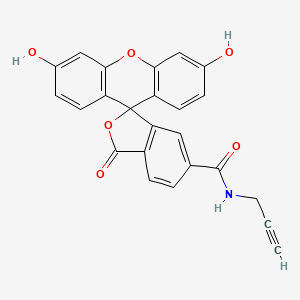

FAM alkyne, 6-isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

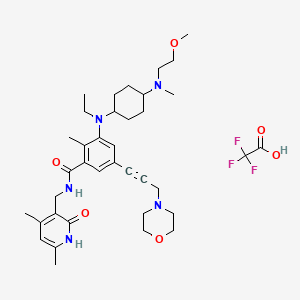

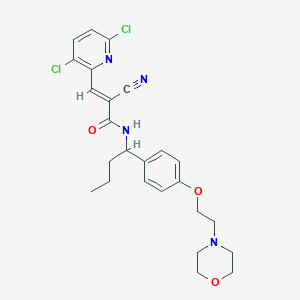

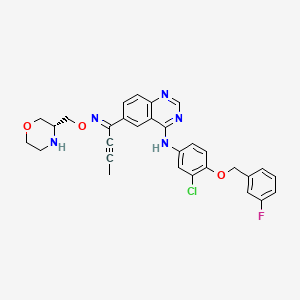

FAM alkyne, 6-isomer is a derivative of FAM (fluorescein) fluorophore . . The alkyne enables copper-catalyzed Click chemistry . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of FAM alkyne, 6-isomer is C24H15NO6 . Its molecular weight is 413.38 . Unfortunately, the search results do not provide a detailed molecular structure.Physical And Chemical Properties Analysis

FAM alkyne, 6-isomer has a molecular weight of 413.38 . It has good solubility in DMSO, DMF, and DCM . Its excitation maximum is 490, and its emission maximum is 513 . The fluorescence quantum yield is 0.93 .Aplicaciones Científicas De Investigación

Fluorescent Labeling in DNA Sequencing : FAM alkyne is used in "click chemistry" for the 1,3-dipolar cycloaddition with azido-labeled single-stranded DNA. This process produces FAM-labeled ssDNA, which is then used as a primer in DNA sequencing, enabling single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).

Adsorption Separation in Chemical Industries : In the study of adsorption separation for alkyne/olefin mixtures, FAM alkyne isomers are significant. They are part of the process for the removal of alkyne compounds from isoprene to obtain polymer-grade olefins, an essential step in synthetic rubber production. This process utilizes zeolites for selective adsorption from binary liquid-phase mixtures (Yang et al., 2022).

Catalysis and Chemical Synthesis : The FAM alkyne is involved in various catalytic processes and synthesis of compounds. For instance, it is used in manganese-catalyzed semihydrogenation of alkynes, an important step in the production of E-alkenes from different types of alkynes, which has applications in material science and pharmaceuticals (Farrar-Tobar et al., 2022).

Environmental Applications : FAM alkyne derivatives play a role in environmental chemistry, particularly in the study of the physicochemical properties of pollutants and the development of environmental fate models. For instance, in analyzing the behavior of poly- and perfluorinated alkyl substances (PFASs), the understanding of molecular interactions in these compounds, which may include FAM alkynes, is crucial (Wang et al., 2011).

Propiedades

IUPAC Name |

3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDWUOGUCSHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM alkyne, 6-isomer | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)